N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research has explored the synthesis of compounds with similar structures. For example, the study by Beney, Boumendjel, and Mariotte (1998) discusses the synthesis of α,β-unsaturated N-methoxy-N-methylamides, which are structurally related to the compound (Beney, Boumendjel, & Mariotte, 1998).
Chemical Reactions and Modifications : Another study by Alonso et al. (2005) details the Julia-Kocienski olefination reaction, which involves sulfones and could be relevant to the synthesis or modification of the specified compound (Alonso, Fuensanta, Nájera, & Varea, 2005).
Potential Applications in Material Science
- Polymer Research : Kim, Robertson, and Guiver (2008) conducted research on sulfonated poly(arylene ether sulfone) for potential use in fuel cell applications, which indicates a direction for material science applications of similar sulfone compounds (Kim, Robertson, & Guiver, 2008).
Anticancer Research
Cytotoxicity and Anticancer Potential : Research by Grandane et al. (2015) on sulfocoumarins, which share some structural similarities, indicates potential cytotoxic effects against cancer cells, suggesting a potential area of anticancer research for related compounds (Grandane et al., 2015).
Oncolytic Properties : Owa et al. (2002) studied sulfonamide-focused libraries for cell-based antitumor screens, demonstrating the relevance of similar structures in developing antitumor agents (Owa et al., 2002).
Photophysics and Photochemistry
- Photochemical Behavior : Yang et al. (2004) investigated the photochemical behavior of compounds with a similar structure, revealing insights into their photoinduced intramolecular charge transfer, which might be relevant for the photophysics or photochemistry of N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide (Yang et al., 2004).
Corrosion Inhibition
- Potential in Corrosion Inhibition : Research by Abu-Rayyan et al. (2022) on acrylamide derivatives for corrosion inhibition might provide insights into similar applications for related sulfone compounds in protecting metals from corrosion (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3S/c1-28-15-6-8-16(9-7-15)29(27)19-10-5-14(11-13(19)12-24)25-21(26)20-17(22)3-2-4-18(20)23/h2-11H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZOBOQYVDXLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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